molecular formula C16H12N6O2S B11062436 7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile

Cat. No.: B11062436
M. Wt: 352.4 g/mol
InChI Key: VAMAYLDYVJVXLK-UHFFFAOYSA-N
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Description

7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE is a complex heterocyclic compound that features a spiro structure combining indole and pyrido[2,3-d]pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an indole derivative with a pyrido[2,3-d]pyrimidine precursor under specific conditions to form the spiro compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE lies in its spiro structure, which combines the indole and pyrido[2,3-d]pyrimidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H12N6O2S

Molecular Weight

352.4 g/mol

IUPAC Name

7'-amino-2'-methylsulfanyl-2,4'-dioxospiro[1H-indole-3,5'-3,8-dihydropyrido[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C16H12N6O2S/c1-25-15-21-12-10(13(23)22-15)16(8(6-17)11(18)20-12)7-4-2-3-5-9(7)19-14(16)24/h2-5H,18H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

VAMAYLDYVJVXLK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)N1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N

Origin of Product

United States

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